molecular formula C19H19N3O4S B2452435 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide CAS No. 864859-08-5

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide

Cat. No. B2452435
M. Wt: 385.44
InChI Key: QIRNWAQAMSVXTA-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide” is a compound that has been studied for its antiproliferative activity . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton and is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano group at its 2- or 3-position .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its structure. The presence of a cyano group and a 3′,4′,5′-trimethoxyanilino moiety in its structure plays an essential role in its antiproliferative activity .

Scientific Research Applications

Antitubulin Agents for Cancer Therapy

Compounds based on the tetrahydrothieno[2,3-c]pyridine molecular skeleton, including those similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide, have shown promising results as antitubulin agents. Such compounds exhibit antiproliferative activity against various cancer cell lines by interacting with tubulin, a protein essential for cell division. This interaction leads to cell cycle arrest at the G2/M phase and induces apoptotic cell death in cancer cells without affecting normal cells. Molecular docking studies have further supported these findings, highlighting the potential of these compounds in cancer therapy (Romagnoli et al., 2020).

Allosteric Modulators of A1 Adenosine Receptor

Certain derivatives of tetrahydrothieno[2,3-c]pyridine have been investigated as potential allosteric modulators at the A1 adenosine receptor (A1AR). While these compounds initially showed the ability to modulate the receptor allosterically, further structural modifications revealed a shift towards exhibiting orthosteric antagonist properties. This highlights their potential in modulating receptor functions and indicates a complex interplay between structural elements and receptor modulation (Aurelio et al., 2009).

Heterocyclic Compound Synthesis for Antitumor Evaluation

The structural precursor similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide has been utilized to synthesize a variety of heterocyclic derivatives, demonstrating significant antiproliferative activity against various human cancer cell lines. These synthesized compounds, featuring diverse structural features, have been the subject of extensive in vitro screening, emphasizing the therapeutic potential and versatility of the tetrahydrothieno[2,3-c]pyridine core in antitumor applications (Shams et al., 2010).

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there is potential for future research and development involving this compound.

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-11(23)22-8-7-12-13(9-20)19(27-16(12)10-22)21-18(24)17-14(25-2)5-4-6-15(17)26-3/h4-6H,7-8,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRNWAQAMSVXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide

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